Ethyl heptafluorobutyrylacetate

GC-ECD Trace Analysis Derivatization Reagent

Ethyl heptafluorobutyrylacetate (CAS 336-62-9), also known as ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate, is a fluorinated β-ketoester with the molecular formula C₈H₇F₇O₃ and a molecular weight of 284.13 g/mol. This compound is characterized by a heptafluorobutyryl group that imparts unique physicochemical properties, including enhanced lipophilicity and electron-capturing capability.

Molecular Formula C8H7F7O3
Molecular Weight 284.13 g/mol
CAS No. 336-62-9
Cat. No. B1362859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl heptafluorobutyrylacetate
CAS336-62-9
Molecular FormulaC8H7F7O3
Molecular Weight284.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3
InChIKeyCMGCMFZWEPCGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Heptafluorobutyrylacetate (CAS 336-62-9): A Fluorinated β-Ketoester for Trace Analysis and Synthetic Applications


Ethyl heptafluorobutyrylacetate (CAS 336-62-9), also known as ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate, is a fluorinated β-ketoester with the molecular formula C₈H₇F₇O₃ and a molecular weight of 284.13 g/mol [1]. This compound is characterized by a heptafluorobutyryl group that imparts unique physicochemical properties, including enhanced lipophilicity and electron-capturing capability [2]. It is primarily utilized as a derivatization reagent in gas chromatography-electron capture detection (GC-ECD) and as a synthetic intermediate for the preparation of fluorinated heterocycles and β-diketones [3].

Why Ethyl Heptafluorobutyrylacetate Cannot Be Simply Substituted with Other Fluorinated β-Ketoesters


Fluorinated β-ketoesters are a diverse class of compounds where subtle structural variations—such as the length of the perfluoroalkyl chain—can dramatically alter their physicochemical properties and analytical performance. Ethyl heptafluorobutyrylacetate, with its seven fluorine atoms and a four-carbon perfluoroalkyl backbone, exhibits distinct electron-capture sensitivity, thermal stability, and chromatographic behavior compared to its trifluoroacetyl or pentafluoropropionyl analogs [1]. These differences are not merely incremental; they can determine the success or failure of trace-level analyses in complex matrices, making generic substitution without rigorous validation a high-risk approach [2].

Quantitative Differentiation of Ethyl Heptafluorobutyrylacetate from Competing Fluorinated β-Ketoesters


Enhanced Electron Capture Detection (ECD) Sensitivity vs. Trifluoroacetyl Derivatives

Ethyl heptafluorobutyrylacetate-derived heptafluorobutyryl (HFB) derivatives provide superior electron capture detection sensitivity compared to trifluoroacetyl (TFA) derivatives, a critical advantage for trace-level quantification [1]. Fluorinated acyl groups exhibit little increase in volatility from trifluoroacetyl to heptafluorobutyryl but offer a significant increase in electrophore behavior, making HFB derivatives a preferred choice for ECD detection [1]. In a direct comparison using N(O)-heptafluorobutyryl (HFB) amino acid isobutyl esters, the ECD response was several hundred times more sensitive than the corresponding flame ionization detection (FID) response, whereas TFA derivatives show less pronounced ECD enhancement [2].

GC-ECD Trace Analysis Derivatization Reagent

Comparative Thermal Stability in Gas Chromatography vs. Trifluoroacetyl Derivatives

Ethyl heptafluorobutyrylacetate forms derivatives with distinct thermal stability profiles compared to its trifluoroacetyl counterpart. In gas-phase kinetic studies of thermal decomposition, ethyl heptafluorobutyrate (the saturated ester analog) and related fluorinated esters exhibit decomposition rates that follow the order: heptafluorobutyrate > pentafluoropropionate > difluoroacetate [1]. The presence of the CF₃ group at the ester's γ-carbon decreases thermal stability, with activation energies for ethyl and isopropyl trifluoroacetates lowered by 3.8 and 4.7 kcal/mol compared to the corresponding acetates [1]. While heptafluorobutyryl derivatives may show lower thermal stability than TFA derivatives in some systems, this property can be advantageous for directing specific fragmentation patterns in GC-MS analysis [2].

Gas Chromatography Thermal Stability Derivative Stability

Chromatographic Retention Behavior Differentiation on Polar vs. Nonpolar Stationary Phases

Heptafluorobutyryl (HFB) derivatives exhibit unique chromatographic retention behavior that differs fundamentally from trifluoroacetyl (TFA) derivatives, with the elution order being phase-dependent [1]. On three different conventional stationary phases, TFA-amino acid esters elute before HFB-amino acid esters; however, on Carbowax 20M (a polar polyethylene glycol phase), the HFB derivatives elute first [1]. This reversal provides a powerful orthogonal separation capability. Additionally, HFB derivatives produce more 'compressed' chromatograms than TFA derivatives, which can improve resolution for complex mixtures containing analytes with similar volatilities [1]. For β-adrenolytic drugs, derivatization with HFB reduces the differences in retention indices between nonpolar OV-1 and moderately polar OV-17 phases compared to underivatized compounds, enhancing method transferability across laboratories [2].

Chromatography Retention Index GC Stationary Phases

Artifact Formation in Derivatization: Heptafluorobutyryl vs. Trifluoroacetyl Derivatives

Heptafluorobutyryl (HFB) derivatization is associated with specific artifact formation patterns that differ from trifluoroacetyl (TFA) derivatization, impacting method robustness and data interpretation [1]. In the analysis of bile acids, heptafluorobutyrates exhibited two key disadvantages compared to TFA-HFIP derivatives: (1) production of artifacts with certain ketonic bile acids, and (2) inability to separate dihydroxy bile acids with substituents at the 3,6- and 3,7-positions [1]. Conversely, for bacterial amines, TFA derivatives were found to be more satisfactory than HFB derivatives with respect to derivative volatility and stability [2]. However, in the analysis of methamphetamine and related compounds, TFA derivatives in solution demonstrated stability issues requiring storage at 5°C for only a few hours, while HFB derivatives offered improved stability [3].

Derivatization Artifact Formation GC-MS Method Validation

Boiling Point and Volatility Profile: Implications for GC Suitability

Ethyl heptafluorobutyrylacetate exhibits a boiling point of 170.1°C at 760 mmHg (or 150°C depending on measurement conditions), which places it in an optimal volatility range for gas chromatography applications without requiring excessive column temperatures that could degrade thermally labile analytes . This volatility profile contrasts with shorter-chain analogs like ethyl trifluoroacetate (boiling point ~61°C) and ethyl pentafluoropropionate (boiling point ~102°C), which are significantly more volatile and may lead to solvent front co-elution issues [1]. The higher boiling point of ethyl heptafluorobutyrylacetate also facilitates easier removal of excess derivatization reagent post-reaction, reducing the risk of detector contamination or baseline disturbance .

Volatility Boiling Point GC Compatibility

Optimal Application Scenarios for Ethyl Heptafluorobutyrylacetate (CAS 336-62-9) Based on Quantitative Differentiation


Femtogram-Level Trace Analysis of Amines and Amino Acids in Biological Fluids Using GC-ECD

Ethyl heptafluorobutyrylacetate is the derivatization reagent of choice when maximum electron capture detection (ECD) sensitivity is required for trace-level quantification of primary and secondary amines, amino acids, or catecholamines in complex biological matrices [1]. As established in Section 3 (Evidence Item 1), HFB derivatives provide several hundred-fold greater ECD sensitivity than FID, enabling detection limits in the low picomolar to femtomolar range. This makes ethyl heptafluorobutyrylacetate particularly valuable for forensic toxicology, metabolomics, and neurotransmitter analysis where sample volumes are limited and analyte concentrations are extremely low [2].

Synthesis of Fluorinated Heterocycles and β-Diketones via Claisen Condensation

Ethyl heptafluorobutyrylacetate serves as a key starting material for the sodium-promoted Claisen condensation to yield 4,4,5,5,6,6,6-heptafluorobutyrylacetate esters, which upon acidic hydrolysis produce the corresponding perfluorinated ketones [3]. This synthetic route is well-documented in the primary literature and provides access to fluorinated building blocks that are otherwise difficult to prepare. The extended perfluoroalkyl chain (C₃F₇) confers greater lipophilicity and metabolic stability compared to trifluoroacetyl-derived products, making the resulting compounds valuable intermediates in medicinal chemistry and agrochemical development [3].

Phase-Dependent Chromatographic Optimization for Challenging Separations

When developing GC methods for structurally similar analytes that co-elute using trifluoroacetyl (TFA) derivatization, ethyl heptafluorobutyrylacetate offers an orthogonal selectivity option [4]. As demonstrated in Section 3 (Evidence Item 3), HFB derivatives exhibit a unique reversal of elution order on polar stationary phases (e.g., Carbowax 20M) compared to TFA derivatives. This phase-dependent behavior allows chromatographers to resolve critical peak pairs by simply changing the derivatization reagent rather than investing in new column chemistries, saving both time and method development resources [4].

Method Validation for Ketonic Analytes Requiring Low Artifact Backgrounds

For analytical workflows involving ketonic compounds—particularly ketonic bile acids or certain pharmaceutical metabolites—ethyl heptafluorobutyrylacetate should be selected with caution or avoided altogether due to documented artifact formation [5]. As detailed in Section 3 (Evidence Item 4), HFB derivatization produces artifacts with certain ketonic bile acids and fails to resolve key dihydroxy bile acid isomers. In such cases, TFA-based derivatization (e.g., TFA-HFIP esters) is the preferred alternative. Conversely, for methamphetamine and related amines, HFB derivatives offer superior solution stability compared to TFA derivatives, which degrade within hours at 5°C [5]. This scenario-dependent selection underscores the necessity of compound-specific reagent choice.

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